molecular formula C9H16O B148949 8-Nonenal CAS No. 39770-04-2

8-Nonenal

Cat. No. B148949
CAS RN: 39770-04-2
M. Wt: 140.22 g/mol
InChI Key: QPOZUISHEWOWQL-UHFFFAOYSA-N
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Description

Identification and Impact of 8-Nonenal

8-Nonenal has been identified as a significant contributor to the "plastic" off-odor in polyethylene (PE) packaging, particularly affecting food and beverage products stored in such containers. The study conducted on high-density PE containers revealed that 8-nonenal was responsible for imparting a "plastic" odor to an experimental corn chip product. This was determined through a series of analyses, including simultaneous distillation/extraction, gas chromatography/olfactometry (GC/O), and 2-D GC/mass spectrometry (MS). The identification process involved high-resolution electron ionization and chemical ionization MS data, which narrowed down the possibilities to two isomers of nonenal. Reference spectra and confirmatory synthesis were used to verify the presence of 8-nonenal. The study also demonstrated that the levels of 8-nonenal in HDPE containers and the corn chips stored within them were correlated with the "plastic" aroma and flavor observed .

Synthesis Analysis of 8-Nonenal Precursors

In another study, a novel synthesis method was developed for racemic 8-nonene-2,4-diol, which is an acyclic precursor of 1,3-dimethyl-1,9-dioxabicyclo[3.1.1]nonane. This compound was originally isolated from the bark of an ordinary spruce affected by the pest Trypodendron Lineatum Oliv. The synthesis of 8-nonene-2,4-diol is crucial as it serves as a stepping stone towards the creation of more complex molecules, such as the aforementioned dioxabicyclo nonane derivative. The research does not directly detail the synthesis of 8-nonenal but provides insight into the synthesis of related compounds, which could be relevant for understanding the chemical pathways and reactions involving 8-nonenal .

Molecular Structure Analysis

The molecular structure of 8-nonenal was not directly analyzed in the provided papers. However, the identification of 8-nonenal as a major odor-contributing compound in PE packaging suggests that its molecular structure is such that it can easily volatilize and be perceived as an off-odor. The structure-related properties are inferred from the methods used for its identification, such as GC/MS, which rely on the molecular structure for separation and identification .

Chemical Reactions Analysis

The provided papers do not offer detailed information on the chemical reactions specifically involving 8-nonenal. However, the synthesis of related compounds, such as 8-nonene-2,4-diol, implies that 8-nonenal may participate in or be a product of various chemical reactions, especially in the context of synthetic organic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-nonenal are not explicitly discussed in the provided papers. Nonetheless, the fact that 8-nonenal can be detected in both HDPE containers and the food products stored within them suggests that it has a relatively low boiling point, which allows it to volatilize and be detected by olfactometry. Its solubility in the PE matrix and its ability to migrate into food products indicate that it has some degree of lipophilicity .

Scientific Research Applications

Identification in Packaging

8-Nonenal has been identified as a significant contributor to the "plastic" off-odor in polyethylene packaging. An experimental study on high-density polyethylene (HDPE) containers revealed that 8-nonenal is a major component responsible for the "plastic" odor transferred to food products like corn chips stored in these containers. This finding is crucial for understanding and controlling flavor taint in packaged food products (Sanders et al., 2005).

Chemistry and Analysis

The lipid peroxidation product 4-hydroxy-2-nonenal, closely related to 8-nonenal, has been extensively studied for its reactivity and cytotoxicity. It is formed through various oxidative routes and can significantly interact with DNA and proteins. Advanced techniques like mass spectrometry are required for detecting modifications caused by 4-hydroxy-2-nonenal in biological samples, which is vital for understanding its impact on cellular functions (Spickett, 2013).

Novel Covalent Modifications

Research has shown that 4-oxo-2-nonenal, another derivative of lipid hydroperoxide decomposition and related to 8-nonenal, can form novel cyclic covalent modifications with histone proteins. This interaction suggests a potential role in modulating transcriptional activation in vivo, indicating the broader implications of nonenal compounds in biological processes (Oe et al., 2003).

properties

IUPAC Name

non-8-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h2,9H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOZUISHEWOWQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052071
Record name 8-Nonenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Nonenal

CAS RN

39770-04-2
Record name 8-Nonenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39770-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Nonenal
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039770042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Nonenal
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 8-Nonenal
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Non-8-enal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.639
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
84
Citations
RA Sanders, DV Zyzak, TR Morsch… - Journal of agricultural …, 2005 - ACS Publications
… identify the major “plastic” odor contributor (8-nonenal). The identification was made using high-… 8-nonenal in HDPE containers and corn chips it was demonstrated that 8-nonenal tracks …
Number of citations: 28 pubs.acs.org
AM Api, D Belsito, D Botelho… - Food and …, 2022 - fragrancematerialsafetyresource …
… 8-Nonenal was evaluated for genotoxicity, repeated dose toxicity, reproductive toxicity, local … Data from read-across analog 10-undecenal (CAS # 112-45-8) show that 8-nonenal is not …
AJE Gough, DE Games, DW Knight… - … für Naturforschung C, 1986 - degruyter.com
… A further component was tentatively iden tified as 8-nonenal (5%). … This component could be 8-nonenal but an authentic standard was not available for comparison. The ma jor …
Number of citations: 7 www.degruyter.com
M Sano, I Tomita - Japanese Journal of Toxicology and Environmental …, 1996 - hero.epa.gov
… (E)-4-Hydroxy-8-nonenal (HNE) is a major breakdown product of lipid peroxides formed from n-6 fatty acids. This aldehyde has high reactivity towards nucleophilic groups of proteins or …
Number of citations: 3 hero.epa.gov
E Frerot, A Bagnoud - Journal of agricultural and food chemistry, 2011 - ACS Publications
… 8-Nonenal (10 g) was reacted at 70 C for 6 h with 5 mg of … 8% of the remaining 8-nonenal and some heavier unidentified … ), containing 17% of the remaining 8-nonenal). 7-Nonenal with …
Number of citations: 10 pubs.acs.org
W Watcharananun, K Haungrak - Agriculture and Natural …, 2009 - li01.tci-thaijo.org
… at low levels but above the minimum odordetection thresholds, eg 8-nonenal, had relatively high OAVs. Eight compounds found at high levels, ie n-aldehydes and (E)-2-unsatured …
Number of citations: 2 li01.tci-thaijo.org
W Watcharananun, KR Cadwallader… - Journal of agricultural …, 2009 - ACS Publications
“Tian Op”, a traditional Thai scented candle, is used for the smoking and flavoring of sweets, cakes, and other desserts for the purpose of adding a unique aroma to the final product. Gas …
Number of citations: 22 pubs.acs.org
A Strube, A Buettner, C Groetzinger - Water science and …, 2009 - iwaponline.com
… They reported 8-nonenal as a major plastic-like off-odor contributor in polyethylene … However, the authors did not report any data regarding quantification of the extent of 8-nonenal …
Number of citations: 37 iwaponline.com
H Hopfer, N Haar, W Stockreiter, C Sauer… - Analytical and …, 2012 - Springer
… -one, and (E)-6/8-nonenal. The last odor compound is most probably present in the samples as a mixture of both (E)-6- and 8-nonenal, but as the sensory thresholds of both compounds …
Number of citations: 33 link.springer.com
M Wrona, P Vera, D Pezo, C Nerín - Talanta, 2017 - Elsevier
Recently oxobiodegradable polyethylene gained popularity as food packaging material due to its potential to reduce polymer waste. However, this type of material can release after its …
Number of citations: 31 www.sciencedirect.com

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